![molecular formula C12H24N2O7 B568407 Ácido 2-[2-[2-[[2-[2-(2-Aminoetoxi)etoxi]acetil]amino]etoxi]etoxi]acético CAS No. 1143516-05-5](/img/structure/B568407.png)

Ácido 2-[2-[2-[[2-[2-(2-Aminoetoxi)etoxi]acetil]amino]etoxi]etoxi]acético

Descripción general

Descripción

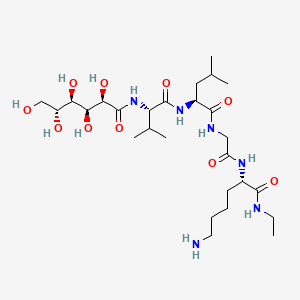

“2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid” is a carboxylic acid derivative that can be used as an organic reagent . It is also known as Amino-PEG3-CH2CO2H . This compound is used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA. It is also used in the preparation and studies of the biological activities of kappa agonist CovX-bodies .

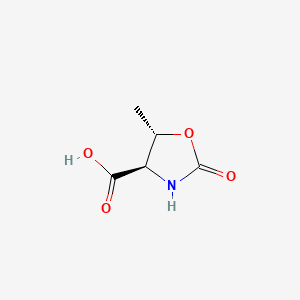

Molecular Structure Analysis

The molecular formula of this compound is C8H17NO5 . The average mass is 207.224 Da and the monoisotopic mass is 207.110672 Da .Aplicaciones Científicas De Investigación

Detección y Cuantificación de ADN

El compuesto se utiliza en el desarrollo de sondas de ácido nucleico peptídico (PNA) químicamente modificadas para la detección cualitativa y cuantitativa de ADN. Esta aplicación es crucial en la investigación genética y el diagnóstico, donde el análisis preciso del ADN es esencial .

Investigación Farmacológica

También se emplea en la preparación y los estudios de las actividades biológicas de los CovX-cuerpos agonistas kappa. Estos son agentes terapéuticos que tienen aplicaciones potenciales en el manejo del dolor y el tratamiento de otras afecciones .

Sistemas de Administración de Fármacos

Como espaciador/enlazador, este compuesto juega un papel en la síntesis de materiales bioconjugados. Estos materiales se utilizan en sistemas de administración de fármacos para transportar medicamentos directamente a las células o tejidos diana .

Etiquetado de Proteínas

En la investigación de proteínas, el compuesto se utiliza como un enlazador para el etiquetado de proteínas. Esto permite a los científicos rastrear y observar el comportamiento de las proteínas dentro de varios sistemas biológicos .

Desarrollo de Sensores Fluorescentes de Zinc

Sirve como una cadena receptora en la creación de sensores fluorescentes de zinc ratiométricos, solubles en agua, basados en carboxamidoquinolina. Estos sensores se utilizan para detectar iones de zinc, que son importantes para numerosos procesos fisiológicos .

Safety and Hazards

The compound has hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . This suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to rinse cautiously with water for several minutes in case of contact with eyes .

Mecanismo De Acción

Target of Action

It is often used as an organic reagent in various chemical reactions .

Mode of Action

It is known to be used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA .

Result of Action

It is used in the preparation and studies of the biological activities of kappa agonist CovX-bodies .

Análisis Bioquímico

Biochemical Properties

2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the development of chemically modified peptide nucleic acids (PNA) as probes for the qualitative and quantitative detection of DNA . The compound’s amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), forming stable amide bonds . These interactions are crucial for its function in biochemical assays and therapeutic applications.

Cellular Effects

The effects of 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies involving the biological activities of kappa agonist CovX-bodies . The compound’s ability to modify peptide nucleic acids allows it to impact gene expression and cellular signaling, making it a valuable tool in genetic and cellular research.

Molecular Mechanism

At the molecular level, 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid exerts its effects through specific binding interactions with biomolecules. The amino group of the compound reacts with carboxylic acids and other functional groups to form stable amide bonds . This reactivity is essential for its role in enzyme inhibition or activation and changes in gene expression. The compound’s interactions at the molecular level are pivotal for its function in biochemical and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. It is known to be stable under specific conditions, such as being stored in an inert atmosphere and protected from light and moisture . These conditions help maintain its efficacy in in vitro and in vivo studies, ensuring consistent results over extended periods.

Dosage Effects in Animal Models

The effects of 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may be beneficial, while high doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound’s role in metabolic flux and its impact on metabolite levels are areas of active research, providing insights into its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . Understanding these mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are vital for its role in cellular processes and therapeutic applications.

Propiedades

IUPAC Name |

2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O7/c13-1-3-18-5-7-20-9-11(15)14-2-4-19-6-8-21-10-12(16)17/h1-10,13H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZVQKYXWPIKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(=O)NCCOCCOCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301191445 | |

| Record name | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1143516-05-5 | |

| Record name | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143516-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[5,4-d]pyrimidine-2-thiol,5-ethoxy-](/img/structure/B568338.png)